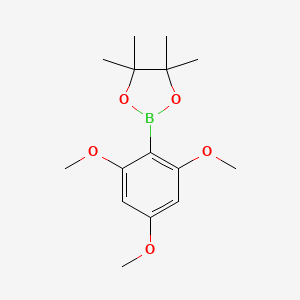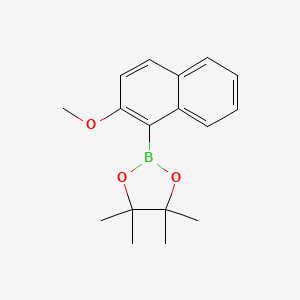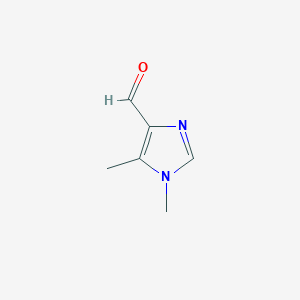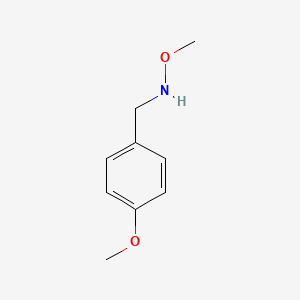
2-Chloro-4-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
This compound is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)benzyl bromide can be represented as CF3C6H4CH2Br . This structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . Decomposition of this compound can lead to the release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 273.48 . Its refractive index is 1.484 , and it has a boiling point of 65-69 °C/5 mmHg . The density of the compound is 1.546 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Chloro-4-(trifluoromethyl)benzyl bromide” may be used in chemical synthesis . The presence of the bromide and the trifluoromethyl groups makes it a good candidate for various organic reactions. The bromide can act as a leaving group, allowing for substitution reactions, while the trifluoromethyl group can introduce fluorine atoms into other molecules.
Laboratory Reagent
“2-Chloro-4-(trifluoromethyl)benzyl bromide” can also be used as a laboratory reagent . Its reactivity could make it useful in a variety of laboratory experiments and procedures.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)benzyl bromide is the benzylic position of aromatic compounds . This compound is a useful building block in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles .
Mode of Action
2-Chloro-4-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution and free radical reactions . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to the formation of new compounds .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds, affecting the biochemical pathways related to these compounds . For instance, it is used in the synthesis of potent inhibitors of hepatitis C virus NS5B polymerase , which could impact the replication pathway of the virus.
Result of Action
The molecular and cellular effects of 2-Chloro-4-(trifluoromethyl)benzyl bromide’s action depend on the specific reactions it participates in. For example, when used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase, the resulting compounds can potentially inhibit the replication of the virus .
Propiedades
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZUUFYFLNVTQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279252-26-5 |
Source


|
| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














